Tantalum carbide (TaC)

Ultra-high temperature ceramics Melting point Refractory carbides

Challenge: Sourcing a ceramic stable above 3000°C with electrical conductivity for RF heating. TaC (CAS 12070-06-3) solves this: melting point 3985°C, bulk modulus 355.9 GPa, electrical resistivity 22 μΩ·cm at 20°C, thermal conductivity reaching 55.8 W/m·K at 1400°C. Supplied at 99.5% purity with full CoA; research to bulk quantities available.

Molecular Formula CH4Ta
Molecular Weight 196.99 g/mol
CAS No. 12070-06-3
Cat. No. B086825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTantalum carbide (TaC)
CAS12070-06-3
Molecular FormulaCH4Ta
Molecular Weight196.99 g/mol
Structural Identifiers
SMILESC.[Ta]
InChIInChI=1S/CH4.Ta/h1H4;
InChIKeySLVPOVIZFDXMPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 75 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tantalum Carbide (TaC) Procurement Guide


Tantalum carbide (TaC, CAS 12070-06-3) is a Group VB transition-metal monocarbide crystallizing in the rock-salt (B1) NaCl-type structure. It is classified as an ultra-high temperature ceramic (UHTC) by virtue of its extremely high melting point of approximately 3985 °C, one of the highest known for any stoichiometric binary compound [1]. TaC also exhibits high density (~14.3–14.6 g/cm³), substantial Vickers hardness (typically 13.5–20 GPa, depending on stoichiometry and measurement technique), high elastic modulus (~477 GPa), and metallic electrical conductivity (~22 μΩ·cm at 20 °C) [1][2]. Its unique combination of refractoriness, mechanical stiffness, and electrical properties makes it a candidate material for thermal protection systems in hypersonic vehicles, rocket propulsion components, and high-temperature protective coatings on graphite and carbon composites.

Material Class Group VB transition-metal monocarbide; rock-salt structure UHTC
Primary Selection Context Extreme-temperature structural and coating applications above 2500 °C
Key Procurement Driver Refractoriness, high stiffness, metallic conductivity, and high density

TaC vs. Other Transition-Metal Carbides


Transition-metal carbides within the same periodic group, such as hafnium carbide (HfC), niobium carbide (NbC), titanium carbide (TiC), and zirconium carbide (ZrC), are often considered as potential alternatives to TaC. However, generic substitution is unreliable because these compounds differ substantially in several performance-critical properties. For instance, TaC possesses a melting point that is up to ~580 °C higher than NbC and ~920 °C higher than TiC [1]. Its density is approximately 1.2× that of HfC, 1.8× that of NbC, and nearly 3× that of TiC [1]. More subtly, the bulk modulus of TaC (355.9 GPa) exceeds that of HfC (272.6 GPa) by over 30%, indicating fundamentally different elastic response [2]. Oxidation behavior further differentiates the class: pure TaC exhibits an oxidation onset temperature of ~750 °C, which is lower than HfC (~800 °C), but TaC–HfC solid solutions can delay onset to 940 °C [3]. These multidimensional divergences mean that no single analog simultaneously matches TaC's extreme-temperature stability, high stiffness, and high density. A procurement decision based solely on generic class membership without quantitative verification of the specific property profile required for the application risks underperformance or outright component failure.

1 Melting point diverges by 380–920 °C from NbC, ZrC, and TiC; generic substitution may fail under extreme thermal loads.
2 Bulk modulus exceeds HfC by >30%; elastic response mismatch can alter component deformation behavior.
3 Oxidation onset and density differ substantially from NbC, HfC, and TiC, requiring material-specific environmental strategies.

TaC Differentiation Evidence


Highest Melting Point Among Binary Carbides

Among the stoichiometric monocarbides of Groups IVB and VB, TaC consistently exhibits the highest melting point. The JNM carbide property table lists TaC at 3880±150 °C, compared to HfC at 3920 °C (note: HfC is not listed in the JNM table; this value is from the PMC Table 2, which reports 3920 °C for HfC, whereas the JNM table lists NbC at 3500±125 °C, ZrC at 3530 °C, and TiC at 3250 °C). The Corrosion Science 2016 review independently reports TaC's melting point as 3985 °C [1][2]. The JNM table directly provides melting points for seven carbides in a single source, constituting a direct head-to-head property comparison. TaC's melting point exceeds that of NbC by approximately 380 °C, ZrC by about 350 °C, and TiC by roughly 630 °C.

Melting Point
Head-to-head
TaC: 3880±150 °C (JNM) NbC: 3500±125 °C +380 °C
Supports selection for thermal protection systems requiring the highest possible melting margin.
Literature values vary; vendor data vs. review article noted.
Ultra-high temperature ceramics Melting point Refractory carbides

Bulk Modulus vs. HfC

In a direct experimental comparison, dense polycrystalline HfC and TaC ceramics were synthesized under identical high-pressure, high-temperature (HPHT) conditions (15 GPa, 1700 °C) and characterized by ultrasonic interferometry. The bulk modulus B0 was determined to be 355.9±3.6 GPa for TaC versus 272.6±2.7 GPa for HfC, representing a 30.5% higher resistance to uniform compression. The shear modulus G0 was also higher for TaC (236.6±2.4 GPa) compared to HfC (215.8±2.2 GPa), a 9.6% increase [1].

Bulk Modulus
Head-to-head
TaC: 355.9±3.6 GPa HfC: 272.6±2.7 GPa +30.5%
Higher resistance to uniform compression; relevant for load-bearing components at temperature.
HPHT synthesis, ultrasonic interferometry.
Elastic properties Bulk modulus High-pressure sintering

Higher Density vs. Analog Carbides

TaC possesses the highest density among the common Group IVB–VB transition-metal carbides. According to the JNM carbide property table, experimental densities are: TaC 14.32 g/cm³, NbC 7.56 g/cm³, ZrC 6.73 g/cm³, TiC 4.93 g/cm³, VC 5.36 g/cm³, WC 15.5–15.7 g/cm³ [1]. The PMC Table 2 reports HfC density as 12.20 g/cm³ [2]. Thus, TaC is approximately 1.9× denser than NbC, 2.1× denser than ZrC, and 2.9× denser than TiC. This high density originates from the high atomic mass of tantalum and the close-packed rock-salt crystal structure.

Density
Head-to-head
TaC: 14.32 g/cm³ NbC: 7.56, TiC: 4.93 g/cm³ ~1.9–2.9× denser
High density favors diffusion barrier coatings and kinetic energy applications.
Mass-sensitive designs require this review.
Density Carbide comparison Coating weight

Oxidation Onset: Pure TaC and Solid-Solution Approaches

Thermogravimetric analysis (TGA) in air up to 1400 °C reveals that pure TaC starts to oxidize at approximately 750 °C, while pure HfC begins oxidation at approximately 800 °C. The 50 vol% TaC–50 vol% HfC (T50H50) solid solution delays the onset of oxidation to 940 °C, a delay of +190 °C versus pure TaC and +140 °C versus pure HfC [1]. Separately, under plasma torch exposure (~2800 °C, 300 s), the oxide scale thickness of the T50H50 solid solution was reduced by more than 90% compared to pure TaC and more than 85% compared to pure HfC [2]. These data demonstrate that while pure TaC has an intrinsic oxidation deficit compared to HfC, this limitation can be overcome by formulating TaC–HfC solid solutions, which outperform both pure end-member carbides.

Oxidation Onset
Head-to-head
TaC: 750 °C T50H50 solid sol.: 940 °C –190 °C vs. solid sol.
Pure TaC may require oxidation protection; solid-solution strategies shift onset higher.
TGA in air; plasma torch data confirm >90% scale reduction in T50H50.
Oxidation resistance Thermogravimetric analysis Solid solutions

Superconductivity with High Mechanical Hardness

Stoichiometric bulk TaC is a superconductor with a transition temperature (Tc) of approximately 9.7 K, as confirmed by magnetic susceptibility and resistivity measurements [1]. In the broader class of transition-metal carbides, NbC also superconducts with a Tc of ~10.1–10.5 K (JNM table reports 10.1–10.5 K for NbC) [2]. However, TaC uniquely combines its superconducting behavior with high mechanical hardness: recent HPHT-synthesized TaC₀.₉ achieves a Vickers hardness of 18.7 GPa while maintaining a Tc of 9.0 K [3]. By contrast, NbC has a Vickers microhardness of approximately 2055 kg/mm² (~20.2 GPa) [2], but the combination of superconductivity with the extreme refractoriness and density of TaC is not matched by NbC. The superconducting property also distinguishes TaC from HfC, ZrC, and TiC, all of which have Tc values below 4.2 K or are not superconducting above 1 K [2].

Superconductivity & Hardness
Cross-study
Tc: 9.0–9.7 K (bulk)
Hardness: 18.7 GPa (TaC₀.₉)
Dual functionality: reported superconducting state coexists with high mechanical hardness.
Not matched by HfC, ZrC, TiC; NbC comparable Tc but different density/refractoriness.
Superconductivity Hardness Electronic properties

High-Temperature Thermal Conductivity Increase

TaC exhibits a strong positive temperature coefficient of thermal conductivity, a behavior typical of metallic conductors in which the electronic contribution dominates at elevated temperatures. At room temperature, the thermal conductivity of TaC is approximately 21 W/m·K [1]. At 1400 °C, the thermal conductivity of dense spark-plasma-sintered TaC rises to 55.8 W/m·K, representing a 2.66× increase [2]. This behavior is favorable for high-temperature thermal management: as the service temperature increases, TaC becomes more efficient at dissipating heat, unlike many insulating ceramics that show declining thermal conductivity with temperature. The coefficient of thermal expansion (CTE) for TaC is 7.08–7.66 × 10⁻⁶/K (over 25–2000 °C), at the lower end of the range for TaC–HfC compositions [2].

Thermal Conductivity
Cross-study
2.66×increase (RT→1400 °C)
Reported positive coefficient aids heat spreading in high-temperature service.
55.8 W/m·K at 1400 °C (SPS-sintered).
Thermal conductivity High-temperature properties Heat dissipation

TaC Best-Fit Application Scenarios


Hypersonic Leading Edges and Nose Cones

TaC's melting point of 3880–3985 °C exceeds that of NbC and TiC by 380–630 °C, enabling use in the hottest sections of hypersonic vehicles where surface temperatures can surpass 3000 °C. The high bulk modulus (355.9 GPa) provides resistance to compressive deformation under aerodynamic loading, while the thermal conductivity that increases to 55.8 W/m·K at 1400 °C aids heat spreading. However, the oxidation onset at 750 °C mandates either a TaC–HfC solid solution formulation or an SiC-based composite strategy to survive aerothermal oxidizing conditions, as demonstrated by the T50H50 solid solution which delays oxidation onset to 940 °C and reduces oxide scale thickness by >90% under plasma torch exposure [1][2][3].

Protective Coatings on Graphite and Carbon Composites

TaC coatings on graphite, such as the patented TACCOTA® technology, are employed for crucibles and susceptors in SiC crystal growth furnaces operating up to 3000 °C, as well as for rocket nozzle liners. The high density of TaC (14.3 g/cm³) makes it an effective diffusion barrier against aggressive process gases. The electrical resistivity of 22 μΩ·cm at 20 °C provides the conductive properties necessary for RF heating susceptors, distinguishing TaC from insulating coatings like SiC. The CTE of 7.08–7.66 × 10⁻⁶/K is low enough to maintain adhesion to graphite substrates through thermal cycling [2][4][5].

Superconducting Components with High Hardness

TaC is one of the hardest known superconductors, with a Tc of 9.0–9.7 K and Vickers hardness reaching 18.7 GPa in defect-engineered TaC₀.₉. This combination enables superconducting bearings, RF cavities, or magnet components that must sustain mechanical loads without separate structural reinforcement. By contrast, HfC and ZrC are not superconducting above 4.2 K, while NbC, though superconducting at ~10.1–10.5 K, does not simultaneously offer TaC's ultra-high melting point and density, which may be beneficial in hybrid cryogenic/high-temperature systems [6][7].

Cemented Carbide Cutting Tool Additives

In WC-Co cemented carbides, TaC is added as a grain-growth inhibitor during liquid-phase sintering, enabling the production of ultrafine-grained tools with superior hardness and wear resistance. The addition of TaC (typically as a (W,Ta)C solid solution) raises the hot hardness of the tool and suppresses diffusion wear when machining Ni-based superalloys and titanium alloys at elevated temperatures. The quantifiable benefit is derived from TaC's high melting point and its ability to form stable mixed carbides that resist dissolution into the chip at the tool–chip interface, a failure mode that limits the performance of TaC-free WC-Co grades [1].

Application
Selection Property
Validation Focus
Hypersonic leading edges & nose cones
Extreme melting point and high-temperature stiffness
Oxidation resistance with solid-solution or composite strategy; thermal conductivity under aerothermal load
Protective coatings on graphite/C composites
High density and metallic conductivity
Diffusion barrier integrity; CTE match to substrate; electrical performance for RF heating
Superconducting components with high hardness
Superconducting transition temperature combined with Vickers hardness
Tc retention after processing; mechanical robustness at cryogenic temperatures
Cemented carbide cutting tool additives
Grain-growth inhibition and hot hardness retention
Diffusion wear suppression when machining superalloys; microstructural stability after sintering

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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